Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, methylbenzoyloxy, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoyloxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylates, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has a methoxy and benzoyloxy substitution that can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C26H27NO7 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
dimethyl 4-[3-methoxy-4-(2-methylbenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO7/c1-14-9-7-8-10-18(14)24(28)34-19-12-11-17(13-20(19)31-4)23-21(25(29)32-5)15(2)27-16(3)22(23)26(30)33-6/h7-13,23,27H,1-6H3 |
InChI Key |
JYBNOSWLBDHTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)OC |
Origin of Product |
United States |
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